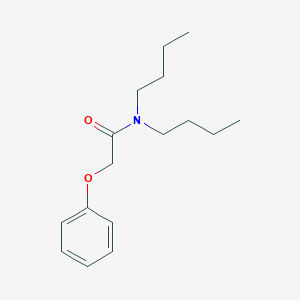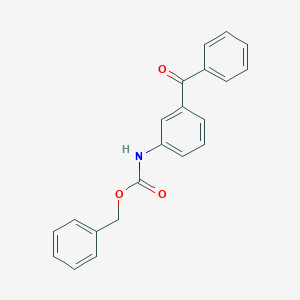![molecular formula C15H12ClN3OS2 B263194 N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use as an anti-malarial drug.
作用机制
The mechanism of action of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties.
实验室实验的优点和局限性
One advantage of using N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent activity against the malaria parasite. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use.
未来方向
There are several future directions for research on N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to optimize the use of this compound as an anti-malarial drug, including studies on its efficacy and safety in humans. Finally, there is potential for the use of this compound in the treatment of other parasitic diseases, which should be explored further.
合成方法
The synthesis of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 7-chloro-4-quinolinyl thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
科学研究应用
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anti-malarial drug. In vitro studies have shown that this compound has potent activity against the malaria parasite. Additionally, this compound has also been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
属性
分子式 |
C15H12ClN3OS2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC 名称 |
N-[4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9(20)18-15-19-11(8-22-15)7-21-14-4-5-17-13-6-10(16)2-3-12(13)14/h2-6,8H,7H2,1H3,(H,18,19,20) |
InChI 键 |
CYQZOYLUMWVIQE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
规范 SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)



![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)




![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
